molecular formula C8H9BrOS B12897878 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 928836-37-7

2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan

Cat. No.: B12897878
CAS No.: 928836-37-7
M. Wt: 233.13 g/mol
InChI Key: ONGITUNHBYIENS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(((2-Bromoallyl)thio)methyl)furan undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(((2-Bromoallyl)thio)methyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Bromoallyl)thio)methyl)furan involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Biological Activity

The compound 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan , also known as 2-((2-bromoallyl)thio)methylfuran, has garnered attention in recent research due to its promising biological activities, particularly in the fields of antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, potential therapeutic applications, and synthesis-related insights.

PropertyValue
CAS No. 928836-37-7
Molecular Formula C₈H₉BrOS
Molecular Weight 233.13 g/mol
IUPAC Name 2-(2-bromoprop-2-enylsulfanylmethyl)furan
InChI Key ONGITUNHBYIENS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with bacterial cell membranes and essential enzymes. Studies suggest that the compound may disrupt the integrity of bacterial membranes, leading to cell lysis, or inhibit critical enzymatic pathways necessary for bacterial survival.

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested for their ability to inhibit quorum sensing (QS), a process that plays a crucial role in bacterial virulence and biofilm formation. The most promising derivative demonstrated a QS inhibition rate between 60% and 80%, significantly reducing biofilm mass and viability .
  • Antifungal Activity : In addition to its antibacterial properties, this compound's derivatives have also been evaluated for antifungal activity. The results indicated that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. This flexibility allows for the creation of numerous derivatives that may enhance its biological activity or modify its pharmacokinetic properties.

Case Studies

  • Quorum Sensing Inhibition : A study focused on the ability of furan derivatives to interfere with QS mechanisms in Staphylococcus aureus. The results indicated that specific compounds could effectively reduce biofilm formation and enhance the efficacy of existing antibiotics like fusidic acid when used in combination .
  • Antifungal Screening : Another investigation assessed the antifungal properties of various furan derivatives, revealing several candidates with promising activity against common fungal pathogens. These findings highlight the potential for developing new antifungal agents based on furan structures .

Properties

CAS No.

928836-37-7

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

2-(2-bromoprop-2-enylsulfanylmethyl)furan

InChI

InChI=1S/C8H9BrOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2

InChI Key

ONGITUNHBYIENS-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCC1=CC=CO1)Br

Origin of Product

United States

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